(5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is an organic compound with the molecular formula C12H14N2O2S It is a derivative of imidazolidinone, characterized by the presence of a propoxybenzylidene group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-propoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the imidazolidinone ring. The reaction is usually carried out in ethanol or methanol as a solvent, with hydrochloric acid or acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkoxy-substituted imidazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is not fully understood. it is believed to interact with biological targets through its thioxo and imidazolidinone moieties. These interactions may involve the inhibition of enzymes or binding to specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxybenzylidene)-2-thioxo-4-imidazolidinone
- 5-(2-Ethoxybenzylidene)-2-thioxo-4-imidazolidinone
- 5-(2-Butoxybenzylidene)-2-thioxo-4-imidazolidinone
Uniqueness
(5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
(5E)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-2-7-17-11-6-4-3-5-9(11)8-10-12(16)15-13(18)14-10/h3-6,8H,2,7H2,1H3,(H2,14,15,16,18)/b10-8+ |
InChI Key |
RWQNBVOJVBHNEY-CSKARUKUSA-N |
SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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